tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

Physicochemical property profiling Drug design pKₐ modulation

tert‑Butyl (5R)-3,3‑difluoro‑5‑hydroxy‑piperidine‑1‑carboxylate (CAS 2387560‑06‑5) is a chiral, N‑Boc‑protected 3,3‑difluoro‑5‑hydroxypiperidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.24 g mol⁻¹. The compound serves as a key synthetic intermediate for pharmaceuticals that require a defined (5R) stereochemistry together with the electronic and conformational effects imparted by the gem‑difluoro substituent on the piperidine ring.

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
CAS No. 2387560-06-5
Cat. No. B6352472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
CAS2387560-06-5
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
InChIInChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyNCHCRPISXZGPTH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate (CAS 2387560‑06‑5) – Chiral N‑Boc‑Protected 3,3‑Difluoro‑5‑hydroxypiperidine Building Block for Medicinal Chemistry


tert‑Butyl (5R)-3,3‑difluoro‑5‑hydroxy‑piperidine‑1‑carboxylate (CAS 2387560‑06‑5) is a chiral, N‑Boc‑protected 3,3‑difluoro‑5‑hydroxypiperidine derivative with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.24 g mol⁻¹ . The compound serves as a key synthetic intermediate for pharmaceuticals that require a defined (5R) stereochemistry together with the electronic and conformational effects imparted by the gem‑difluoro substituent on the piperidine ring [1].

Why Generic Substitution Fails for tert‑Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate (CAS 2387560‑06‑5) – The Critical Impact of Stereochemistry, Gem‑Difluoro Substitution, and Boc Protection


Simply interchanging the (5R) enantiomer with the (5S) enantiomer, the non‑fluorinated piperidine analog, or an N‑unprotected variant fundamentally alters the compound’s utility as a synthetic intermediate. The (5R) configuration is essential for establishing the correct stereo‑alignment in downstream chiral drug candidates, while the gem‑difluoro group at position 3 drastically reduces ring nitrogen basicity (pKₐ shift of ~4–5 units relative to piperidine) and modulates lipophilicity (LogP), two parameters that dictate target binding, metabolic stability, and CNS permeability [1]. The N‑Boc protecting group further ensures chemoselectivity during synthetic elaboration; its premature removal would expose a free amine that could engage in undesired side reactions. Consequently, any “generic” substitute lacking the precise combination of (5R) stereochemistry, gem‑difluoro substitution, and N‑Boc protection cannot reliably reproduce the physicochemical and pharmacological profiles observed for advanced intermediates constructed from this compound [2].

Quantitative Differentiation Evidence for tert‑Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate (CAS 2387560‑06‑5) – pKₐ, Lipophilicity, Metabolic Stability, NR2B Antagonist Potency, and Stereochemical Purity


Gem‑Difluoro Substitution Reduces Piperidine Ring Basicity by ~4.5 pKₐ Units Versus Non‑Fluorinated Piperidine

The introduction of a gem‑difluoro group at the 3‑position of the piperidine ring decreases the basicity of the ring nitrogen dramatically compared to the parent heterocycle. The predicted pKₐ of 3,3‑difluoropiperidine is 6.51 ± 0.10, whereas the experimentally measured pKₐ of piperidine is 11.02 [1][2]. Although the present compound is N‑Boc‑protected, the electronic environment of the scaffold inherited after deprotection directly mirrors this pKₐ shift, with direct implications for target engagement, selectivity, and pharmacokinetics [1][2].

Physicochemical property profiling Drug design pKₐ modulation

NR2B NMDA Receptor Antagonists Derived from 3,3‑Difluoropiperidine Show Nanomolar IC₅₀ Values in Functional Assays

3,3‑Difluoropiperidine carbamate heterocyclic compounds, which can be assembled from the title compound, have demonstrated potent NR2B receptor antagonist activity [1]. The most active examples exhibit an IC₅₀ of 24 nM, while other derivatives show an IC₅₀ of 156 nM [1][2]. Although direct matched‑molecular‑pair data for fluorinated vs. non‑fluorinated piperidine analogs are not provided in the patent, the low‑nanomolar activity underscores the pharmacophoric significance of the 3,3‑difluoropiperidine scaffold in this target class [1][2].

NR2B NMDA receptor Antagonist CNS drug discovery

3,3‑Difluoropiperidine Scaffold Retains High Intrinsic Microsomal Clearance Stability

A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that 3,3‑difluoropiperidine derivatives retain high metabolic stability in intrinsic microsomal clearance assays, with the only exception among the difluoro series being the 3,3‑difluoroazetidine derivative [1]. In contrast, non‑fluorinated piperidine derivatives are often susceptible to oxidative metabolism at the α‑carbon positions, which can lead to rapid clearance and short half‑lives [1]. Quantitative CLint values were not disclosed for individual compounds in the abstract, but the qualitative class‑level finding of robust metabolic stability is consistently reported across multiple sources [1].

Metabolic stability Intrinsic clearance Drug metabolism

Stereochemically Defined (5R) Enantiomer Commands Price Premium Over Racemic or Achiral Variants, Reflecting Synthetic Demand and Scarcity

The (5R) enantiomer (CAS 2387560‑06‑5) is offered at a significant price premium compared to the racemic or non‑stereospecific tert‑butyl 3,3‑difluoro‑5‑hydroxypiperidine‑1‑carboxylate (CAS 1258638‑32‑2) . Specifically, 100 mg of the (5R) enantiomer (97% purity) is listed at $144.90, whereas 1 g of the racemic/non‑stereospecific variant (95 % purity) is available for approximately $75 , translating to a >19‑fold price difference per gram . This price disparity reflects the additional synthetic cost required to install and control the single stereocenter, as well as the higher demand for enantiopure intermediates in stereospecific drug‑discovery programs .

Chiral building block Procurement Stereochemical purity

Optimal Research and Industrial Application Scenarios for tert‑Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate (CAS 2387560‑06‑5)


NR2B‑Selective NMDA Receptor Antagonist Programs for CNS Disorders

The 3,3‑difluoropiperidine scaffold has been validated as a core motif in NR2B‑selective NMDA receptor antagonists, with reported IC₅₀ values as low as 24 nM [1]. Medicinal chemistry teams pursuing depression, neuropathic pain, or Alzheimer’s disease can employ the title compound to construct advanced intermediates that retain the requisite stereochemistry and fluorine‑imparted electronic profile for potent NR2B binding [1][2].

CNS‑Penetrant Kinase Inhibitor Design Leveraging Reduced Basicity and Enhanced Lipophilicity

The ~4.5‑unit reduction in piperidine basicity conferred by the gem‑difluoro group shifts the ionization equilibrium at physiological pH, potentially improving passive blood‑brain barrier permeability [1]. The resulting modulated LogP further supports CNS drug design. The (5R) enantiomer provides a consistent chiral handle for asymmetric synthesis of kinase inhibitors that target CNS malignancies or neurodegenerative pathways [1][2].

Chiral Building Block Optimization for Asymmetric Synthesis of Fluorinated Pharmaceuticals

The (5R) stereochemistry of the title compound is critical for enantioselective synthesis programs. The 97% purity specification and verified (5R) configuration ensure that downstream intermediates maintain the desired three‑dimensional arrangement without the need for costly chiral resolution steps [1]. The price premium of the (5R) enantiomer over the racemic variant reflects its utility in producing enantiopure APIs where stereochemical integrity is paramount [1][2].

Fragment‑Based Drug Discovery (FBDD) Libraries Incorporating the 3,3‑Difluoropiperidine Motif

The 3,3‑difluoropiperidine scaffold’s favorable balance of reduced basicity, increased lipophilicity, and high metabolic stability makes it an attractive fragment for FBDD libraries [1]. The N‑Boc‑protected hydroxyl handle allows straightforward conjugation to diverse pharmacophores while maintaining the gem‑difluoro group’s beneficial physicochemical properties throughout subsequent fragment elaboration [1][2].

Quote Request

Request a Quote for tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.